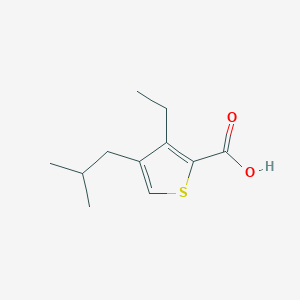
3-Ethyl-4-isobutylthiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-isobutylthiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with ethyl and isobutyl groups at positions 3 and 4, respectively, and a carboxylic acid group at position 2. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-isobutylthiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction typically requires a base such as sodium ethoxide and is conducted under reflux conditions.
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-4-isobutylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; conducted in anhydrous conditions.
Substitution: Electrophiles such as halogens, nitrating agents; conducted under acidic or basic conditions.
Major Products:
Oxidation: Thiophene-2,5-dicarboxylic acid.
Reduction: 3-Ethyl-4-isobutyl-thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Ethyl-4-isobutylthiophene-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active thiophene derivatives.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mecanismo De Acción
The mechanism of action of 3-Ethyl-4-isobutylthiophene-2-carboxylic acid involves its interaction with various molecular targets. The thiophene ring can interact with biological macromolecules, altering their function. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparación Con Compuestos Similares
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness: 3-Ethyl-4-isobutylthiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Propiedades
Fórmula molecular |
C11H16O2S |
|---|---|
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
3-ethyl-4-(2-methylpropyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H16O2S/c1-4-9-8(5-7(2)3)6-14-10(9)11(12)13/h6-7H,4-5H2,1-3H3,(H,12,13) |
Clave InChI |
MWIURHBZSHVXNS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(SC=C1CC(C)C)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
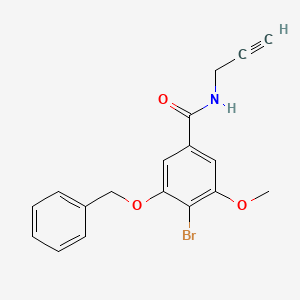
![5-[4-(3,4-Dimethoxybenzoyl)-1-piperazinyl]oxindol](/img/structure/B8398191.png)
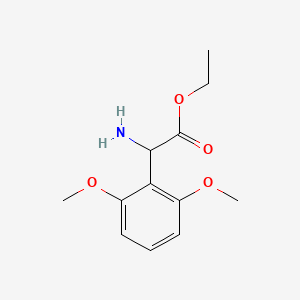

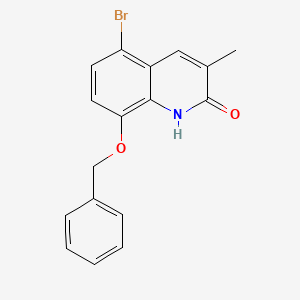
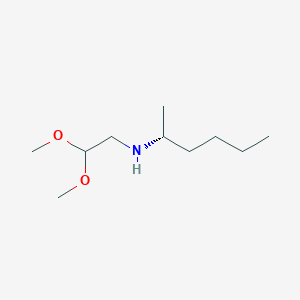
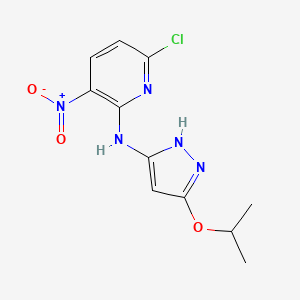
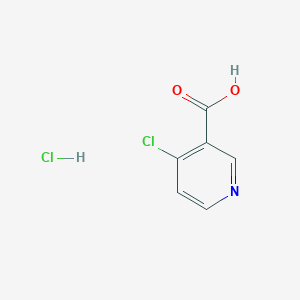
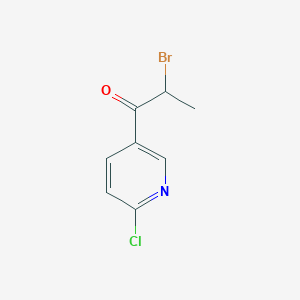

![2,4,5-Trichloro-6-methyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8398256.png)
![N-[(Cyclohexyloxy)carbonyl]glycine](/img/structure/B8398261.png)

![5-(4,4,5-Trimethyl-[1,3,2]dioxaborolan-2-yl)-nicotinic acid ethyl ester](/img/structure/B8398289.png)
